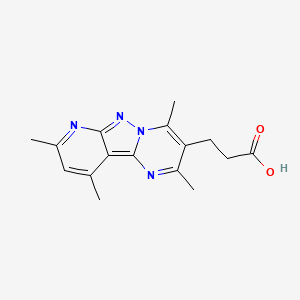
3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is a complex organic compound characterized by its unique tetraaza-fluorene core structure
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, resulting in the inhibition of its activity . This interaction leads to significant alterations in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraaza-fluorene Core: This step involves the cyclization of appropriate precursors under specific conditions, such as high temperature and the presence of a catalyst.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propionic Acid Group: This can be achieved through a substitution reaction where a propionic acid derivative is introduced to the tetraaza-fluorene core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the tetraaza-fluorene core or the propionic acid side chain.
Reduction: Reduction reactions could be used to modify the oxidation state of the nitrogen atoms in the tetraaza-fluorene core.
Substitution: Various substitution reactions can introduce different functional groups to the compound, enhancing its reactivity or altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials, organic electronics, and polymers.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluorene: Lacks the propionic acid group, potentially less reactive.
1,5,8a,9-Tetraaza-fluorene: Lacks methyl groups, different electronic properties.
Propionic Acid Derivatives: Simpler structure, different reactivity.
Uniqueness
3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is unique due to its combination of a tetraaza-fluorene core with multiple methyl groups and a propionic acid side chain, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-8-7-9(2)17-15-14(8)16-18-10(3)12(5-6-13(21)22)11(4)20(16)19-15/h7H,5-6H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXVKXIWPEPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=C(C(=NC3=C12)C)CCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
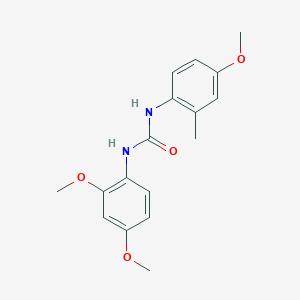
![5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B5781954.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
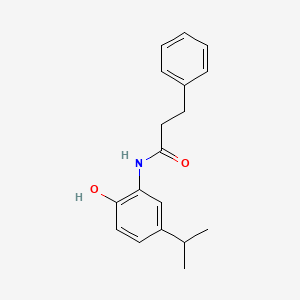
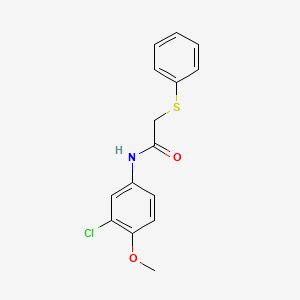
![(2E)-N-[(4-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5781977.png)
![N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B5781984.png)
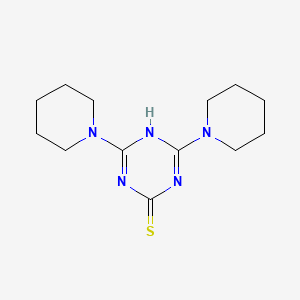
![N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5782002.png)
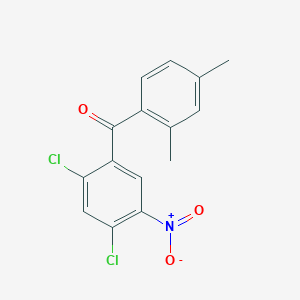
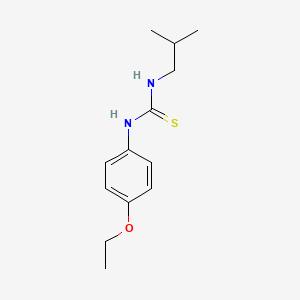
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5782038.png)
